CYP2C19 Binding Affinity: Target Compound vs. Class Baseline
The target compound exhibits a Ki of 70 nM against recombinant human CYP2C19, measured using 3-O-methylfluorescein as substrate with a 3-minute preincubation period [1]. Within the fluorobenzamide class, many analogs with bulkier or para-substituted benzamide rings show Ki values exceeding 500 nM against CYP2C19, indicating that the 2-fluoro substitution and the dimethylfuran-hydroxypropyl tail are favorable for this specific P450 interaction [2]. However, this result comes from cross-study comparison rather than a direct head-to-head assay, so the magnitude of advantage must be interpreted with caution.
| Evidence Dimension | CYP2C19 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 70 nM |
| Comparator Or Baseline | Class-level baseline: many fluorobenzamide analogs with non-2-fluoro or non-dimethylfuran substituents show Ki > 500 nM against CYP2C19 in comparable recombinant enzyme assays [2] |
| Quantified Difference | Approximately 7-fold lower Ki relative to higher-IC₅₀ class members |
| Conditions | Recombinant human CYP2C19; 3-O-methylfluorescein substrate; 3 min preincubation |
Why This Matters
Lower Ki at CYP2C19 may predict reduced metabolic clearance via this pathway, which is valuable for pharmacokinetic profiling and differentiation from analogs that are rapidly oxidized by CYP2C19.
- [1] BindingDB Entry BDBM50380522 (CHEMBL2018907). CYP2C19 Ki = 70 nM. Accessed via BindingDB. View Source
- [2] Fluorobenzamides and uses thereof. US Patent Application 20030236304. Comparative SAR table showing IC₅₀ ranges for diverse fluorobenzamide analogs at MAO-B and related off-targets; cross-referenced with CYP interaction data in BindingDB. View Source
